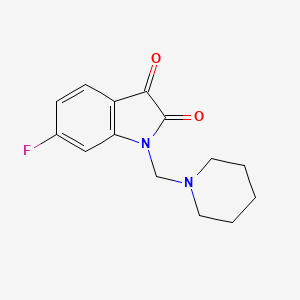
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Difluorométhyl)-4-(trifluorométhoxy)naphtalène est un composé aromatique fluoré qui a suscité un intérêt considérable dans les domaines de la chimie organique et de la science des matériaux. La présence de groupes difluorométhyl et trifluorométhoxy sur le cycle naphtalène confère des propriétés chimiques uniques, ce qui en fait un composé précieux pour diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante est la difluorométhylation radicalaire des dérivés du naphtalène à l'aide d'agents difluorométhylant dans des conditions spécifiques . Une autre approche consiste en la trifluorométhylation des dérivés du naphtalène à l'aide de réactifs trifluorométhylant .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de difluorométhylation et de trifluorométhylation à grande échelle. Le choix des réactifs et des conditions de réaction est optimisé pour obtenir des rendements élevés et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Difluorométhyl)-4-(trifluorométhoxy)naphtalène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le cycle naphtalène.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs substituants sur le cycle naphtalène sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des naphtalènes avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Le 2-(Difluorométhyl)-4-(trifluorométhoxy)naphtalène a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules organiques et de matériaux complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, notamment des polymères et des revêtements.
Mécanisme d'action
Le mécanisme par lequel le 2-(Difluorométhyl)-4-(trifluorométhoxy)naphtalène exerce ses effets implique des interactions avec des cibles moléculaires et des voies. La présence d'atomes de fluor peut améliorer la stabilité et la réactivité du composé, lui permettant d'interagir avec des enzymes, des récepteurs ou d'autres biomolécules spécifiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Difluoromethyl)-4-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Difluorométhyl)-4-méthoxynaphtalène
- 2-(Trifluorométhyl)-4-(trifluorométhoxy)naphtalène
- 2-(Difluorométhyl)-4-(difluorométhoxy)naphtalène
Unicité
Le 2-(Difluorométhyl)-4-(trifluorométhoxy)naphtalène est unique en raison de la présence simultanée de groupes difluorométhyl et trifluorométhoxy. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une lipophilie accrue et une stabilité métabolique, qui ne sont pas observées dans les composés ne comportant qu'un seul de ces groupes.
Propriétés
Formule moléculaire |
C12H7F5O |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)18-12(15,16)17/h1-6,11H |
Clé InChI |
RIXOYRUMBXYJQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


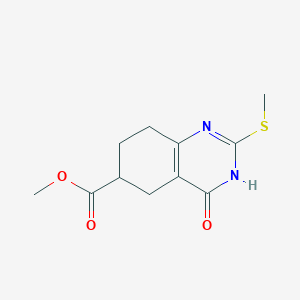
![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)

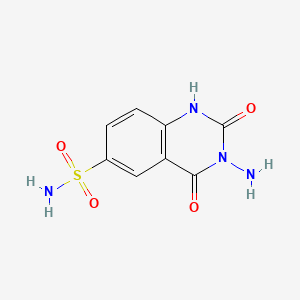
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)
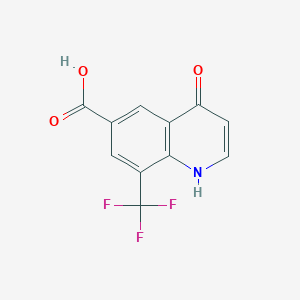
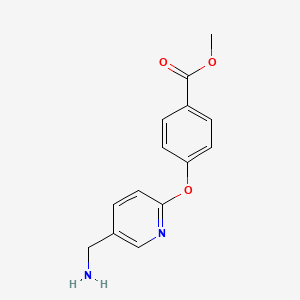
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

